(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,4-Difluorophenyl)imino)furan-2(5H)-one is a synthetic organic compound characterized by the presence of a furan ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Difluorophenyl)imino)furan-2(5H)-one typically involves the reaction of 2,4-difluoroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for 5-((2,4-Difluorophenyl)imino)furan-2(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Difluorophenyl)imino)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-((2,4-Difluorophenyl)imino)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2,4-Difluorophenyl)imino)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-((2,4-Difluorophenyl)imino)furan-2(5H)-one is unique due to its specific combination of a furan ring and a difluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
6954-66-1 |
---|---|
Molecular Formula |
C10H5F2NO2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)iminofuran-2-one |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9-3-4-10(14)15-9/h1-5H |
InChI Key |
VZQJKEMYKAYHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.